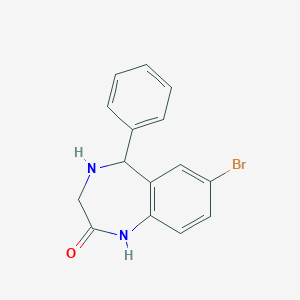

7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one” is a chemical compound with the molecular formula C15H13BrN2O and a molecular weight of 317.18 . It is used in the synthesis of inhibitors for the Shiga Toxin .

Physical and Chemical Properties The predicted boiling point of this compound is 452.5±45.0 °C, and its predicted density is 1.422±0.06 g/cm3 . The predicted pKa value is 13.22±0.40 .

Applications De Recherche Scientifique

Anxiolytic Properties

This compound has been studied for its anxiolytic properties . Some derivatives of this compound, which demonstrate considerable affinity for TSPO and CBDRs, have shown significant anxiolytic properties . This makes it a potential candidate for the development of new anxiolytic drugs .

Inhibitors for Shiga Toxin

The compound is useful in the synthesis of inhibitors for the Shiga Toxin . Shiga toxins are a family of related toxins with two major groups, Stx1 and Stx2, expressed by genes considered to be part of the genome of lambdoid prophages .

Binding with TSPO Receptors

The compound has a high selectivity in binding with TSPO receptors . TSPO receptors, unlike central benzodiazepine receptors (CBDRs), are widely presented in organs and tissues of animals and humans . These receptors are involved significantly in the regulation of many physiological processes in the norm and pathologies .

Low Toxicity

All studied compounds of this chemical were characterized by low toxicity . Their LD50 exceeded 500 mg/kg , which indicates a relatively high safety margin and potential for further pharmaceutical development .

X-ray Crystallography

The compound has been used in X-ray crystallography studies . It was obtained by thermolysis of the syn-4-phenylsemicarbazone of 2-aminobenzophenone . This provides valuable information about its molecular structure and can help in the design of new compounds with similar or improved properties .

Anti-cancer Agents

Although not directly mentioned in the search results, benzodiazepines and their derivatives have been studied for their potential as anti-cancer agents . Given the structural similarity, “7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one” could potentially be investigated for similar applications .

Mécanisme D'action

Target of Action

It is known that benzodiazepines typically interact with the gaba (gamma-aminobutyric acid) receptors in the central nervous system .

Mode of Action

Benzodiazepines generally enhance the effect of the neurotransmitter GABA, leading to sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Biochemical Pathways

Benzodiazepines are known to modulate the gabaergic neurotransmission, which is the chief inhibitory neurotransmitter in the mammalian central nervous system .

Result of Action

Benzodiazepines are known to cause a decrease in neuronal excitability and a reduction in the firing rate of neurons .

Propriétés

IUPAC Name |

7-bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8,15,17H,9H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKBVRBTRGJEMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377841 |

Source

|

| Record name | 7-bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17972-72-4 |

Source

|

| Record name | 7-bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Silane, [(3,7-dimethyl-6-octenyl)oxy]trimethyl-](/img/structure/B98092.png)

![2-[(4-Methoxyphenyl)carbonyl]furan](/img/structure/B98097.png)